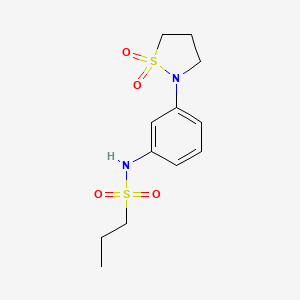

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-2-8-19(15,16)13-11-5-3-6-12(10-11)14-7-4-9-20(14,17)18/h3,5-6,10,13H,2,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIVSIDBZNOVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By potentially inhibiting CDK2, the compound could induce cell cycle arrest, affecting cell proliferation and potentially promoting apoptosis.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is an organic compound that belongs to the sulfonamide class of compounds. Its unique structure and functional groups have garnered attention for potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. The molecular formula is , and its molecular weight is approximately 280.34 g/mol. The presence of the sulfonamide group is significant as it is known to impart various biological activities.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and survival.

- Interaction with Biological Pathways : The compound may interact with various signal transduction pathways and metabolic processes within cells, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. A study on related compounds demonstrated that modifications in the structure could enhance activity against specific pathogens. For instance, derivatives with hydroxyl or methoxy groups at the para position showed improved antitubercular activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Sulfonamide derivatives have also been explored for anticancer activity. A structure-activity relationship (SAR) analysis showed that certain modifications could lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that while some derivatives had potent activity against gram-positive bacteria, the presence of specific substituents influenced overall efficacy. The study highlighted the importance of structural modifications in optimizing biological activity .

| Compound | MIC (µg/mL) | Log P |

|---|---|---|

| 3a | 6.25 | 2.44 |

| 3b | 6.25 | 2.32 |

| 3c | 25 | 2.53 |

| 3d | 100 | 2.55 |

| 3e | 25 | 2.86 |

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of benzenesulfonamides, including derivatives similar to this compound. This study assessed changes in perfusion pressure in isolated heart models and found that certain compounds could modulate vascular resistance .

Comparison with Similar Compounds

TAK632 (Pan-RAF Inhibitor)

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Structure: Shares a sulfonamide group but incorporates a pyrazolopyrimidine-chromenone scaffold for kinase inhibition .

- Biological Relevance : Demonstrated as a RAF kinase inhibitor (melting point: 211–214°C; molecular weight: 616.9 g/mol). The target compound’s simpler structure may limit its kinase selectivity compared to this more complex analog .

Sulfonamides in Fluorescence Imaging

N-(3-(Naphthalen-1-ylamino)propyl)propane-1-sulfonamide (Compound 2a)

- Structure : Contains a propane-1-sulfonamide group linked to a naphthalene-amine moiety .

- Application : Used as a precursor for near-infrared (NIR) fluorescence probes. The target compound’s phenyl-isothiazolidine group may alter fluorescence properties due to differences in electron delocalization .

Anti-Amyloidogenic Sulfonamides

N-(Isobutyl)-3-(isobutylamino)propane-1-sulfonamide

- Structure : A branched sulfonamide with isobutyl substituents .

- The target compound’s rigid isothiazolidine ring could enhance binding specificity to amyloidogenic targets compared to flexible alkyl chains in this analog .

Structural Analogs with Isothiazolidine Moieties

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Structure : Features a methyl-substituted phenyl-isothiazolidine core and a methylsulfonylphenyl group (molecular weight: 436.5 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.